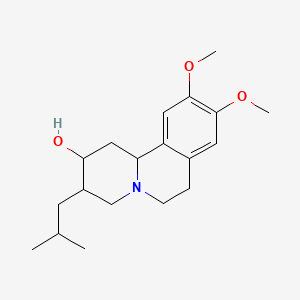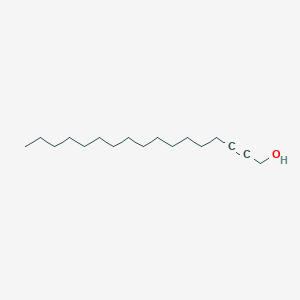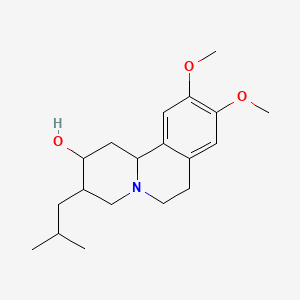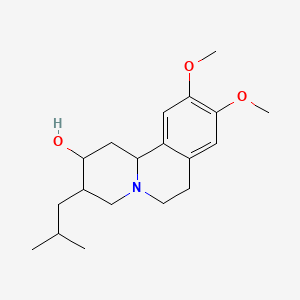
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is a derivative of Penciclovir, an antiviral compound used primarily in the treatment of herpes simplex virus infections. This compound is characterized by the absence of an amino group and the presence of a dihydro-oxo group, which differentiates it from its parent compound, Penciclovir .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of Penciclovir through a series of chemical reactions. The process begins with the protection of hydroxyl groups followed by the selective removal of the amino group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir undergoes various chemical reactions, including:
Oxidation: Introduction of the dihydro-oxo group.
Reduction: Conversion of the dihydro-oxo group back to a hydroxyl group under specific conditions.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antiviral compounds.
Biology: Studied for its effects on viral replication and its potential as an antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly herpes simplex virus.
Mecanismo De Acción
The mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves its conversion to an active triphosphate form within infected cells. This active form inhibits viral DNA polymerase, thereby preventing the replication of viral DNA. The compound targets viral thymidine kinase, which phosphorylates it to its active form, leading to selective inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Penciclovir: The parent compound, used widely as an antiviral agent.
Acyclovir: Another antiviral compound with a similar mechanism of action.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is unique due to its structural modifications, which confer distinct pharmacokinetic properties and potentially enhanced antiviral activity compared to its parent compound, Penciclovir .
Propiedades
Número CAS |
108970-74-7 |
|---|---|
Fórmula molecular |
C₁₀H₁₄N₄O₄ |
Peso molecular |
254.24 |
Sinónimos |
3,9-Dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-Purine-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)




